This technical guide provides an in-depth analysis of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol (CAS 66707-99-1), a critical heterocyclic intermediate used in the synthesis of advanced agrochemicals (specifically HPPD-i...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol (CAS 66707-99-1), a critical heterocyclic intermediate used in the synthesis of advanced agrochemicals (specifically HPPD-inhibitor herbicides) and pharmaceutical scaffolds.
CAS Registry Number: 66707-99-1
Chemical Formula: C₆H₁₀N₂O₂
Molecular Weight: 142.16 g/mol
IUPAC Name: 3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-ol[1]
Executive Summary
3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-ol represents a specialized class of N-methylated pyrazoles characterized by a reactive hydroxyl group at position 5 and an ether-functionalized side chain at position 3. Unlike simple alkyl-pyrazoles, the methoxymethyl group provides a unique polarity profile and serves as a metabolic handle in bioactive molecules. This compound is primarily utilized as a building block for:
Agrochemicals: Synthesis of 4-benzoylpyrazole herbicides (HPPD inhibitors) where the C4-position is acylated.
Pharmaceuticals: Fragment-based drug discovery targeting kinases and GPCRs, leveraging the pyrazole ring as a bioisostere for phenol or amide moieties.
Chemical Identity & Structural Dynamics[2]
Tautomerism
The reactivity of CAS 66707-99-1 is governed by its tautomeric equilibrium. While formally named as a pyrazol-5-ol (enol form), it exists in equilibrium with its pyrazol-5-one (keto form) and the CH-acidic form.
Form A (Enol): Predominant in polar aprotic solvents (DMSO); favors O-alkylation.
Form B (Keto - NH): Less relevant here due to N-methylation at position 1.
Form C (CH-Acidic/Keto): The C4 position is highly nucleophilic, driving the compound's utility in condensation reactions.
Physicochemical Properties
Property
Value / Description
Note
Physical State
Crystalline Solid
Hygroscopic tendency due to ether/OH groups.
Melting Point
108–112 °C (Typical range for class)
Experimental verification recommended per batch.
Solubility
High: DMSO, MeOH, DCMLow: Hexanes, Water (pH dependent)
Soluble in aqueous base (pKa ~7-8).
LogP
~0.5 (Predicted)
Lipophilicity modulated by the methoxy ether.
Synthetic Pathways (Protocol Design)
The industrial standard for synthesizing 1-methyl-3-substituted-pyrazol-5-ols involves the cyclocondensation of methylhydrazine with
Reagent Prep: Dissolve Methyl 4-methoxy-3-oxobutanoate (1.0 eq) in absolute ethanol or methanol.
Temperature Control: Cool the solution to 0–5 °C. The reaction is exothermic.
Addition: Add Methylhydrazine (1.05 eq) dropwise over 30 minutes. Note: Methylhydrazine is highly toxic; use a closed system.
Cyclization: Allow the mixture to warm to room temperature (25 °C), then reflux for 3–5 hours to drive the elimination of water/alcohol.
Workup:
Concentrate the solvent in vacuo.
The residue is often an oil that crystallizes upon trituration with diethyl ether or cold ethyl acetate.
Purification: Recrystallization from Ethanol/Heptane.
Regioselectivity Control:
The reaction can yield two isomers: the desired 1-methyl-5-ol (via attack of the more nucleophilic N-CH3 on the ketone) or the 1-methyl-3-ol isomer.
Guidance: Low temperature addition favors the kinetic product. The 1-methyl-5-ol isomer is thermodynamically favored in protic solvents.
Visualization: Synthesis & Reactivity Logic
Figure 1: Synthetic workflow and downstream reactivity nodes for CAS 66707-99-1.
Reactivity Profile & Applications
C4-Selective Functionalization (The "Business End")
The carbon at position 4 is part of a vinylogous amide/enamine system, making it highly nucleophilic.
Acylation: Reaction with benzoyl chlorides (using Et3N/DCM or AlCl3 rearrangement) yields 4-benzoylpyrazoles . This is the scaffold for HPPD-inhibiting herbicides (e.g., analogs of Topramezone).
Halogenation: Reaction with NCS or NBS yields 4-halo derivatives, useful for cross-coupling (Suzuki/Sonogashira) to build pharmaceutical libraries.
O-Alkylation vs. N-Alkylation
Under basic conditions (K2CO3/DMF), alkylation with alkyl halides occurs predominantly at the Oxygen atom (O-alkylation) to form alkoxypyrazoles.
Strategic Note: If N-alkylation (at N2) is desired, the 5-OH must be protected or specific directing groups used, but the 1-methyl group usually locks the regiochemistry to O-alkylation or C4-alkylation.
Analytical Characterization Standards
To validate the identity of CAS 66707-99-1, the following spectral signatures must be confirmed:
Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.
Inhalation Risk: Pyrazoles can be respiratory irritants. All solid handling (weighing) must occur inside a fume hood.
Spill Management: Sweep up solids to avoid dust generation. Dissolve residue in acetone for disposal.
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
Synthesis of Pyrazolones: Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines. Acta Crystallographica Section C. (2007).
Pyrazoles in Drug Discovery: Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)... benzamide (APD791). Journal of Medicinal Chemistry. (2010).[2]
Agrochemical Scaffolds: Synthesis and chemical reactivity of Methyl 4,4-dimethoxy-3-oxobutanoate: A Key Organic Intermediate.[3] (2026).
General Pyrazole Properties: 3-Methyl-1H-pyrazol-5-ol Physical Properties and Safety. ChemBK. (2024).
Structural Analogs: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Crystal Structure and Properties. PubChem. (2025).[4][5]
chemical structure of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol
This guide provides an in-depth technical analysis of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol , a specialized heterocyclic building block. This document is structured for researchers requiring actionable data on synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol , a specialized heterocyclic building block. This document is structured for researchers requiring actionable data on synthesis, structural dynamics, and reactivity profiles.
Executive Summary & Structural Identity
3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol is a functionalized pyrazole derivative belonging to the class of 1-substituted-2-pyrazolin-5-ones. Structurally, it is defined by an N-methylated pyrazole core featuring a hydroxyl group at position 5 and a methoxymethyl ether side chain at position 3.
This molecule serves as a critical scaffold in medicinal chemistry, functioning as a bioisostere for 1,3-dicarbonyl systems and acting as a precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines). It shares structural homology with the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), differing by the N1-substituent and the C3-side chain.
Active methylene (C4), Enolizable ketone (C5), Ether linkage (C3)
Structural Dynamics: Tautomerism
A critical feature of this molecule is annular tautomerism . It does not exist as a static structure but as a dynamic equilibrium between three primary forms: the OH-form (enol), the CH-form (keto-imine), and the NH-form (keto-amine).
For 1-substituted pyrazolones like this target, the equilibrium is heavily solvent-dependent:
Non-polar solvents (CDCl₃): The CH₂-form (1-methyl-2-pyrazolin-5-one) typically dominates.
Polar aprotic solvents (DMSO-d₆): The OH-form (1-methyl-1H-pyrazol-5-ol) is stabilized by hydrogen bonding.
Crystalline State: Often crystallizes in the keto form or as H-bonded dimers of the enol form.
Tautomeric Equilibrium Diagram
Figure 1: Tautomeric equilibrium shifting between the non-aromatic keto form and the aromatic enol form based on solvent environment.
Synthetic Protocol
The most robust synthesis involves the cyclocondensation of methyl hydrazine with a
-keto ester. This protocol is self-validating: the evolution of water/alcohol and the precipitation of the product drive the reaction to completion.
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-methoxy-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol).
Addition: Cool the solution to 0°C. Add methylhydrazine (1.1 eq) dropwise over 15 minutes. Note: Exothermic reaction.
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours.
Validation: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting
-keto ester spot will disappear.
Isolation:
Concentrate the reaction mixture under reduced pressure.
The residue often solidifies upon cooling or trituration with diethyl ether.
Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Synthesis Workflow Diagram
Figure 2: Cyclocondensation pathway for the synthesis of the target pyrazolone.
Physicochemical Profiling
Understanding the physical properties is essential for formulation and assay development.
Property
Value (Predicted/Analog-Based)
Rationale
LogP (Octanol/Water)
~0.2 to 0.5
Hydrophilic ether and hydroxyl groups balance the N-methyl lipophilicity.
pKa (Acidic)
6.5 – 7.5
The C4-proton (keto form) and OH (enol form) are acidic due to resonance stabilization of the anion.
δ 3.4 – 3.6 ppm (s, 2H): C4-H₂ (Keto form). Note the shift from 5.4 ppm to ~3.5 ppm compared to DMSO.
δ 3.6 ppm (s, 3H): N–CH₃.
δ 4.2 ppm (s, 2H): –CH₂–O–.
Mass Spectrometry (ESI)
[M+H]⁺: m/z 143.08
Fragment Ions: Loss of –OCH₃ (M-31) is a common fragmentation pathway.
Reactivity & Applications
The 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol scaffold is a "privileged structure" in drug design due to its multiple reactive sites.
A. C4-Alkylation (Knoevenagel Condensation)
The C4 position is an active methylene group. It readily reacts with aldehydes to form benzylidene derivatives (analogous to the synthesis of antioxidant dyes).
Protocol: React with Ar-CHO in EtOH with catalytic piperidine.
B. O- vs. N-Alkylation
Under basic conditions, the anion can be alkylated.
O-Alkylation: Favored by hard electrophiles (e.g., alkyl sulfates) in polar aprotic solvents, yielding alkoxypyrazoles.
C-Alkylation: Favored by soft electrophiles or under specific catalytic conditions.
C. Coordination Chemistry
The enolic oxygen and the N2 nitrogen can chelate metal ions, making this molecule a potential ligand for metallo-pharmaceuticals.
References
Tautomerism of Pyrazolones: El-Sheshtawy, H. S., et al. "Tautomeric structures and spectroscopic properties of 3-methyl-1-phenyl-2-pyrazolin-5-one." Spectrochimica Acta Part A, 2011. Link
Synthesis of 1-Methyl-Pyrazol-5-ols: Lee, L. F., et al. "Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol."[1] Journal of Heterocyclic Chemistry, 1990.[2] Link
Edaravone Analogs: Petrov, P. D., et al. "Synthesis and antioxidant activity of new Edaravone analogues." European Journal of Medicinal Chemistry, 2014. Link
Reactivity of Beta-Keto Esters: "Methyl 4-methoxy-3-oxobutanoate: A Key Organic Intermediate." Inno Pharmchem Technical Notes, 2024. Link
General Pyrazole Chemistry: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. Link
An In-depth Technical Guide to the Physicochemical Characterization of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol
Preamble: Navigating the Landscape of a Novel Pyrazole Derivative Molecular Identity and Structural Elucidation The foundational step in characterizing any compound is to confirm its structure and fundamental properties....
CAS Number: While a specific CAS number for this exact tautomer is not consistently cited, the related keto-form, 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one, is registered under CAS No. 866472-71-1[1]. Researchers should verify the specific isomer they are working with.
The structure of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol is presented below. The pyrazole core is a versatile scaffold in medicinal chemistry, often found in antihypertensive and anti-inflammatory agents[2]. The substituents—a methoxymethyl group at the 3-position, a methyl group on the pyrazole nitrogen, and a hydroxyl group at the 5-position—will dictate its physicochemical behavior.
Caption: 2D structure of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol.
Predicted Physicochemical Properties
In the absence of experimental data, computational models can offer initial estimates. For the related compound 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one, the following properties have been predicted:
Note: The enol form (the topic of this guide) possesses a hydrogen bond donor, which will significantly influence its properties compared to the keto tautomer.
Safety and Handling of Pyrazole Derivatives
As a matter of laboratory best practice, all pyrazole derivatives should be handled with care.
General Handling: Use in a well-ventilated area[3]. Wear suitable protective clothing, including gloves and safety goggles[3][4]. Avoid contact with skin and eyes, as pyrazoles can cause skin irritation[2][3].
Storage: Store in a cool, dry place away from moisture[2].
Flammability: Pyrazoles can be flammable; keep away from heat and open flames[2].
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[3][4].
Experimental Determination of Core Physical Properties
The following sections provide detailed protocols for determining the essential physical properties of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol.
Melting Point (Mp)
Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities. It is also a key parameter for material characterization and influences formulation and storage conditions.
Methodology: Digital Melting Point Apparatus
Sample Preparation: Ensure the sample is completely dry and finely powdered.
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
Ramp Rate: Set an initial rapid ramp rate (e.g., 10-20 °C/min) to approximate the melting point.
Refined Measurement: For an accurate reading, repeat the measurement with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range. For comparison, various substituted pyrazol-5-ols exhibit melting points ranging from 159 °C to over 220 °C, depending on their substituents[5].
Caption: Workflow for Melting Point Determination.
Solubility Profile
Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation, and the choice of solvents for synthesis and analysis. A comprehensive solubility profile in various media (aqueous and organic) is essential.
Methodology: High-Throughput Shake-Flask Method
Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, common organic solvents (e.g., ethanol, DMSO, acetonitrile), and formulation vehicles.
Sample Preparation: Add an excess of the compound to a known volume of each solvent in separate vials. The excess is crucial to ensure saturation.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Calculation: Express solubility in units of mg/mL or µg/mL.
Acid Dissociation Constant (pKa)
Causality: The pKa value(s) of a molecule dictate its ionization state at different pH values. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. For 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol, the hydroxyl group is expected to be acidic, and the pyrazole nitrogens may have basic character.
Methodology: Potentiometric Titration
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
Titration Setup: Use an auto-titrator equipped with a calibrated pH electrode.
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 N HCl) and then with a standardized strong base (e.g., 0.1 N NaOH).
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software can be used to calculate the pKa from the half-equivalence point. The apparent pKa for a related pyrazole derivative has been estimated to be around 8.19[6].
Caption: Workflow for pKa Determination.
Spectroscopic Characterization
Causality: A full suite of spectroscopic data provides unambiguous structural confirmation and serves as a reference for future batches.
Nuclear Magnetic Resonance (NMR):
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. Expected signals would include singlets for the N-methyl and O-methyl groups, a singlet for the methoxymethyl (CH₂) group, and a signal for the proton on the pyrazole ring, as well as the hydroxyl proton.
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, which can aid in structural elucidation. The exact mass obtained from high-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key expected stretches include O-H (for the hydroxyl group), C-H, C=N, C=C, and C-O.
General Protocol for Spectroscopic Analysis:
Sample Preparation: Dissolve a small amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR, the sample can be analyzed neat (as a thin film) or as a KBr pellet. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.
Data Acquisition: Acquire the spectra using standard parameters on the respective instruments (e.g., a 400 MHz or 500 MHz NMR spectrometer).
Data Interpretation: Analyze the resulting spectra to confirm that the chemical shifts, coupling constants, mass-to-charge ratios, and absorption bands are consistent with the proposed structure of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol.
Conclusion and Forward Outlook
The physicochemical properties of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol are fundamental to unlocking its potential as a lead compound in drug discovery. While publicly available data is limited, the experimental protocols detailed in this guide provide a robust and scientifically rigorous path for its complete characterization. By systematically determining the melting point, solubility profile, pKa, and spectroscopic fingerprint, researchers can build the foundational knowledge required for advancing this promising molecule through the development pipeline.
References
PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
An In-depth Technical Guide to Pyrazole Derivatives with Molecular Formula C₆H₁₀N₂O₂
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of pyrazole derivatives possessing the molecular formula C...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of pyrazole derivatives possessing the molecular formula C₆H₁₀N₂O₂. With full editorial control, this document is structured to deliver scientifically robust and practical insights into the synthesis, characterization, and potential applications of this specific class of compounds, moving beyond a rigid template to offer a narrative grounded in expertise and practical experience.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents and functional materials.[3][4] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7] This guide focuses specifically on pyrazole derivatives with the molecular formula C₆H₁₀N₂O₂, a subset with unique potential in drug discovery and chemical biology.
Structural Isomers and Molecular Properties of C₆H₁₀N₂O₂ Pyrazole Derivatives
The molecular formula C₆H₁₀N₂O₂ allows for several constitutional isomers within the pyrazole framework. The exact arrangement of the atoms significantly influences the compound's chemical and physical properties, as well as its biological activity. The calculated molecular weight for any C₆H₁₀N₂O₂ isomer is approximately 142.16 g/mol .
One key identified isomer is 5-(dimethoxymethyl)-1H-pyrazole . This compound features a pyrazole ring substituted with a dimethoxymethyl group, which is a protected form of an aldehyde. This functional group offers a handle for further synthetic modifications. Other potential isomers could include, for example, ethyl esters of methylpyrazoles, though these would have a different molecular formula (e.g., Ethyl 5-methyl-1H-pyrazole-3-carboxylate, C₇H₁₀N₂O₂).[8] For the purpose of this guide, we will focus on the confirmed C₆H₁₀N₂O₂ isomer.
Table 1: Key Isomers of C₆H₁₀N₂O₂ with a Pyrazole Core
IUPAC Name
Molecular Formula
Molecular Weight ( g/mol )
Structure
5-(dimethoxymethyl)-1H-pyrazole
C₆H₁₀N₂O₂
142.16
Hypothetical Isomers
3-ethoxy-5-methyl-1H-pyrazole
C₆H₁₀N₂O
126.16
Structure not C₆H₁₀N₂O₂
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
C₆H₈N₂O₂
140.14
Structure not C₆H₁₀N₂O₂
Note: The table highlights the challenge in identifying multiple stable pyrazole isomers with the exact C₆H₁₀N₂O₂ formula. The focus remains on the confirmed derivative.
Synthetic Pathways and Methodologies
The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthesis of Pyrazoles: The Knorr Pyrazole Synthesis
A cornerstone of pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[9] This method offers a high degree of flexibility in accessing a wide range of substituted pyrazoles.
Caption: The Knorr pyrazole synthesis workflow.
Synthesis of 5-(dimethoxymethyl)-1H-pyrazole
The synthesis of 5-(dimethoxymethyl)-1H-pyrazole can be achieved through the reaction of a suitable precursor, such as a pyrazole carbaldehyde, with methanol under acidic conditions to form the acetal. The pyrazole carbaldehyde itself can be synthesized via the Vilsmeier-Haack reaction on an appropriate hydrazone.[10]
Experimental Protocol: Synthesis of a Pyrazole-4-carbaldehyde (General Procedure)
This protocol outlines a general method for the formylation of a pyrazole ring at the 4-position, a common precursor to acetal-protected derivatives.
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting hydrazone in DMF.
Addition of Vilsmeier Reagent: Slowly add the prepared Vilsmeier reagent to the hydrazone solution at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole-4-carbaldehyde.[11]
Spectroscopic Characterization
The structural elucidation of newly synthesized pyrazole derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of pyrazole derivatives.
¹H NMR: The protons on the pyrazole ring typically appear as distinct signals in the aromatic region of the spectrum. The chemical shifts and coupling constants provide valuable information about the substitution pattern. The N-H proton of an unsubstituted pyrazole ring often appears as a broad singlet at a downfield chemical shift (δ 10-14 ppm) due to proton exchange and quadrupolar broadening.[12]
¹³C NMR: The carbon atoms of the pyrazole ring resonate at characteristic chemical shifts, which are influenced by the nature and position of the substituents.
Table 2: Typical Spectroscopic Data for Pyrazole Derivatives
Molecular ion peak (M⁺) corresponding to the molecular weight. Characteristic fragmentation patterns involving the loss of N₂ or HCN from the pyrazole ring.[1][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for pyrazole derivatives include the N-H stretching vibration, C=N stretching, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of a pyrazole derivative will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.
Biological Activity and Potential Applications
While specific biological data for C₆H₁₀N₂O₂ pyrazole derivatives is an active area of research, the broader class of pyrazole compounds has shown significant promise in drug discovery, particularly as kinase inhibitors.
Pyrazole Derivatives as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4][13] Pyrazole-based compounds have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs).[2][3] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[13]
Caption: Inhibition of the Cyclin/CDK complex by a pyrazole derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized pyrazole compounds against a target kinase.
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the pyrazole inhibitor at various concentrations.
Assay Setup: In a 96-well plate, add the kinase and the pyrazole inhibitor (or vehicle control).
Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP mixture.
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time.
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced (e.g., using the ADP-Glo™ assay).[6]
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion and Future Directions
Pyrazole derivatives with the molecular formula C₆H₁₀N₂O₂ represent an intriguing class of compounds with potential for further exploration in drug discovery and development. The confirmed isomer, 5-(dimethoxymethyl)-1H-pyrazole, provides a valuable starting point for the synthesis of a library of related compounds. Future research should focus on the synthesis and characterization of other potential isomers and the systematic evaluation of their biological activities, particularly as kinase inhibitors. The methodologies and insights provided in this guide serve as a foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
References
Vertex AI Search. (2024). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]
Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
Hassan, G. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
BenchChem. (2025).
El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 784-793.
Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry. [Link]
BenchChem. (2025).
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries.
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.
ChemicalBook. (n.d.).
RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. [Link]
Tautomeric Dynamics in Pyrazole Scaffolds: A Deep Dive into 1-Methyl-3-Methoxymethyl-5-Hydroxy/Oxo Systems
Executive Summary In heterocyclic drug design, the pyrazolone scaffold is a "chameleon" motif. For researchers working with 1-methyl-3-(methoxymethyl)-1H-pyrazol-5-ol , the critical challenge is not synthesis, but tautom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In heterocyclic drug design, the pyrazolone scaffold is a "chameleon" motif. For researchers working with 1-methyl-3-(methoxymethyl)-1H-pyrazol-5-ol , the critical challenge is not synthesis, but tautomeric identification .
This molecule exists in a dynamic equilibrium between two dominant forms: the aromatic 5-hydroxy (enol) form and the non-aromatic 5-oxo (keto) form. This distinction is not merely academic; it dictates solubility, membrane permeability (LogP), and reactivity profiles (C-alkylation vs. O-alkylation).
This guide provides a definitive technical framework for distinguishing, quantifying, and manipulating these tautomers in a research setting.
Structural Chemistry & Tautomeric Mechanism[1][2]
Unlike
-unsubstituted pyrazolones which have three tautomers (OH, NH, and CH), the 1-methyl substitution blocks the NH-form. Consequently, your system oscillates strictly between the OH-form (aromatic) and the CH-form (keto).
React with Methyl Iodide (MeI) in non-polar solvent (DCM) with a base.
Result: Formation of 4,4-dimethyl-1-methyl-3-(methoxymethyl)-2-pyrazolin-5-one .
NMR Check: Disappearance of C4 protons; C4 becomes quaternary.
Functional Implications in Drug Development
Solubility & Formulation
The Problem: In aqueous buffers (pH 7.4), the compound likely exists as a mixture. If your formulation shifts the equilibrium toward the Keto form (less polar surface area), you may see precipitation in aqueous media.
The Fix: Use excipients that stabilize the Enol form (H-bond acceptors like PEG or cyclodextrins) to maintain solubility.
Permeability (LogP)
Keto Form: More lipophilic (higher LogP). Better passive diffusion across the BBB (Blood-Brain Barrier).
Enol Form: More polar. Higher water solubility but lower passive permeability.
Strategy: For CNS targets (like Edaravone analogs), designing the molecule to favor the Keto form in the lipid bilayer is advantageous.
Decision Logic for Researchers
Use this workflow to characterize your specific batch or formulation.
Figure 2: Analytical decision tree for rapid identification of the dominant tautomer using NMR spectroscopy.
References
Tautomerism of Pyrazolones (General Mechanism)
Source: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones." Heterocycles, 2004.[6]
Edaravone Analog Behavior (1-Phenyl-3-Methyl-5-Pyrazolone)
Source: "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Indian Academy of Sciences.
suppliers of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol building blocks
Executive Summary This guide provides a technical roadmap for acquiring, validating, and utilizing 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol . This scaffold is a critical bioisostere in fragment-based drug discovery (FB...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical roadmap for acquiring, validating, and utilizing 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol . This scaffold is a critical bioisostere in fragment-based drug discovery (FBDD), often used to mimic phenol or amide functionalities in kinase inhibitors and GPCR ligands.[1]
Unlike commodity reagents (e.g., Edaravone), this specific methoxymethyl-substituted variant often sits on the borderline between "catalog item" and "custom synthesis."[1][2] Therefore, this guide prioritizes a hybrid sourcing strategy : identifying reliable vendors while simultaneously establishing a validated in-house synthesis protocol as a contingency.
Chemical Profile & Critical Tautomerism
Before sourcing, researchers must understand the compound's dynamic behavior. The "5-ol" nomenclature is chemically ambiguous due to annular tautomerism.
In solution (DMSO-d6, CDCl3), this molecule exists predominantly as the 2H-pyrazol-5-one (keto-form) , possessing a CH2 at the 4-position. However, it reacts as the 5-ol (enol-form) with hard electrophiles (e.g., alkyl halides) and as the keto-form in Knoevenagel condensations.
Technical Note: Vendors may list this compound under different names, including 1-methyl-3-(methoxymethyl)-2-pyrazolin-5-one. Always search by Structure or SMILES, never by name alone.[2]
Sourcing Strategy: The Vendor Landscape
Due to the specific substitution pattern, "off-the-shelf" stock is volatile. Use the following tiered approach to secure supply.
Tier 1: High-Probability Catalog Aggregators
These vendors maintain "REAL" (Readily Accessible) databases. They may not have physical stock but have validated routes to synthesize it within 2–3 weeks.[2]
Vendor
Database/Collection
Reliability
Notes
Enamine
REAL Database
High
Largest accessible inventory of pyrazole building blocks.
Combi-Blocks
Catalog
High
Excellent for gram-scale building blocks; often ships from San Diego.
WuXi AppTec
LabNetwork
High
Good for bulk (>100g) requests; longer lead time.[2]
ChemSpace
Aggregator
Medium
Useful for price comparison across smaller boutiques.[2]
Tier 2: Custom Synthesis (CROs)
If Tier 1 fails, contract a CRO.[1][2] The synthesis is short (1-2 steps), making it a low-cost custom project.
Recommended Partners: Syngene, Pharmablock, or local boutique CROs.[1][2]
Specification for RFQ: "Purity >95% by HPLC; 1H-NMR confirmation of N-methyl regiochemistry."
Strategic Decision Matrix (Workflow)
The following diagram outlines the decision logic for sourcing versus synthesizing this building block.
Figure 1: Decision matrix for acquiring the pyrazole building block. Prioritize commercial sources to save internal FTE hours, but switch to synthesis if lead times exceed 3 weeks.
Synthetic Contingency: In-House Protocol
If commercial sourcing fails, the synthesis is robust but prone to regioisomer contamination .[1]
The Reaction
Condensation of Methyl 4-methoxy-3-oxobutanoate with Methylhydrazine .
Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (0-10% MeOH in DCM).
Target Yield: 60-75%.
Critical Regioselectivity Control
The reaction produces two isomers:
Isomer A (Desired): 1-methyl-3-(methoxymethyl)
Isomer B (Undesired): 1-methyl-5-(methoxymethyl)
Methylhydrazine's terminal nitrogen (
) is more nucleophilic and typically attacks the more electrophilic ketone carbonyl first.[2] To maximize the desired Isomer A , ensure the -keto ester is used (ketone is more reactive than ester).[2]
Quality Control & Validation (The "Self-Validating" System)
You cannot rely solely on LCMS, as both isomers have identical mass (MW 142.16).[2]
Validation Workflow
1H-NMR (DMSO-d6):
Look for the N-methyl singlet around
3.3–3.6 ppm.
Look for the C4-H proton. In the keto-form, this is a singlet (2H) around 3.0 ppm. In the enol-form, it is a singlet (1H) around 5.5 ppm.
NOESY / HMBC (The Gold Standard):
You must run a 2D NOESY experiment.
Desired Signal: Strong NOE correlation between the N-methyl group and the C4-H protons .
Undesired Signal: If the N-methyl shows NOE to the methoxymethyl group, you have the wrong regioisomer (1-methyl-5-methoxymethyl).
Figure 2: QC workflow emphasizing NOESY for regiochemical assignment.
References
Fustero, S. et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles."[2] Journal of Organic Chemistry, 73(9), 3523–3529.[2] (Provides mechanistic grounding for hydrazine condensation regioselectivity). Available at: [Link][2]
Elguero, J. et al. (2000). "Pyrazoles and their Benzo Derivatives."[1][2] Comprehensive Heterocyclic Chemistry II. (Authoritative text on pyrazole tautomerism).
Application Note: Regioselective Alkylation Protocols for 1-Methyl-Pyrazol-5-ols
Executive Summary & Mechanistic Rationale The alkylation of 1-methyl-pyrazol-5-ol presents a classic problem of ambident nucleophilicity. This substrate exists in a tautomeric equilibrium between the enol form (5-hydroxy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
The alkylation of 1-methyl-pyrazol-5-ol presents a classic problem of ambident nucleophilicity. This substrate exists in a tautomeric equilibrium between the enol form (5-hydroxy) , the keto form (pyrazol-5-one) , and the CH-form .
For medicinal chemists, the distinction is critical:
O-Alkylation yields 5-alkoxypyrazoles , often used as bioisosteres for ethers or precursors to fused heterocycles.
N-Alkylation (at N2) yields antipyrine derivatives (1,2-dialkyl-pyrazol-3-ones), a scaffold with distinct pharmacological profiles (e.g., NSAIDs, free radical scavengers).
C-Alkylation (at C4) is a common, often undesired, side reaction driven by the high nucleophilicity of the enamine-like carbon.
The Selectivity Rule (HSAB & Solvent Control)
O-Alkylation (Kinetic/Hard): Favored by "hard" electrophiles, oxygen-philic Lewis acids (Silver salts), or oxy-phosphonium intermediates (Mitsunobu).
N-Alkylation (Thermodynamic/Dipolar): Favored by polar aprotic solvents that solvate the cation, leaving the N2 lone pair available for attack on "softer" alkyl halides.
Decision Pathway & Tautomeric Landscape
The following diagram illustrates the divergence points in the synthesis workflow.
Caption: Strategic divergence for alkylation. Method A/B favors O-regioselectivity; Method C favors N-regioselectivity but risks C-alkylation.
Experimental Protocols
Method A: O-Alkylation via Mitsunobu Reaction
Target: 5-Alkoxypyrazoles
Mechanism: Oxy-phosphonium activation.
Selectivity: High O-selectivity; minimal N- or C-alkylation.
Reagents:
Substrate: 1-Methyl-pyrazol-5-ol (1.0 equiv)
Alcohol (R-OH): 1.1 – 1.2 equiv (Primary or Secondary)
Setup: Flame-dry a round-bottom flask and purge with
.
Dissolution: Dissolve 1-methyl-pyrazol-5-ol,
, and the target alcohol (R-OH) in anhydrous THF.
Cooling: Cool the mixture to 0°C in an ice bath. Critical: Low temperature prevents DIAD decomposition and improves selectivity.
Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Note:
byproduct may streak; use Hexane/EtOAc).
Workup: Concentrate THF. Triturate with cold
/Hexane to precipitate (remove by filtration). Purify filtrate by flash chromatography.
Method B: O-Alkylation via Silver Salts (The "Lactim" Route)
Target: 5-Alkoxypyrazoles (Alternative to Mitsunobu for Alkyl Halides)
Mechanism: Silver coordinates to the halide, enhancing electrophilicity, while the "hard" Ag-O interaction directs attack to oxygen.
Solvent: DMF or Acetone (Polar aprotic favors N-nucleophilicity).
Protocol:
Dissolution: Dissolve substrate in DMF (0.2 M).
Base Activation: Add
and stir at RT for 30 mins. This deprotonates the OH, creating the ambient anion.
Alkylation: Add Alkyl Halide.
For N-Selectivity: Heat to 60–80°C . (Thermodynamic control favors the stable antipyrine amide-like resonance).
To suppress C-alkylation: Use sterically hindered halides if possible, or ensure the C4 position is blocked. If C4 is unsubstituted, expect 10–20% C-alkylated byproduct.
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.
Analytical Validation (QC)
Distinguishing regioisomers is impossible via MS alone (identical mass). NMR Spectroscopy is the gold standard.
Comparative NMR Data Table
Feature
O-Alkyl Product (5-Alkoxy)
N-Alkyl Product (Antipyrine)
C-Alkyl Product (C4-Subst.)
1H NMR (O/N-CH)
δ 3.8 – 4.2 ppm (Deshielded by Oxygen)
δ 3.2 – 3.6 ppm (Shielded relative to O)
N/A (Alkyl group is on C)
13C NMR (ipso-C)
δ ~155–165 ppm (C-O-R carbon)
δ ~165–175 ppm (Carbonyl-like C=O)
δ ~40–50 ppm (C4-R)
1H NMR (Ring C4-H)
Doublet/Singlet ~5.5 ppm
Singlet ~5.2 ppm (often sharper)
Signal Disappears
Solubility
High in non-polar organics
High in water/polar organics
Variable
Diagnostic Tip: In the 13C NMR , the C5 carbon in the O-alkylated product appears as an aromatic enol ether (~155 ppm). In the N-alkylated product, the C5 carbon becomes a true carbonyl (C=O), shifting downfield to ~165+ ppm.
microwave-assisted synthesis of 1-methyl-3-(methoxymethyl)pyrazoles
Application Note 402: Microwave-Assisted Regioselective Synthesis of 1-Methyl-3-(methoxymethyl)pyrazoles Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note 402: Microwave-Assisted Regioselective Synthesis of 1-Methyl-3-(methoxymethyl)pyrazoles
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Specifically, 1-methyl-3-(methoxymethyl)pyrazole represents a critical building block where the methoxymethyl group acts as a polar, non-hydrogen-bonding acceptor, often used to tune lipophilicity (
) and metabolic stability.
Traditional thermal synthesis of N-methylpyrazoles suffers from long reaction times (4–12 hours), incomplete conversion, and, most critically, poor regioselectivity between the 1,3- and 1,5-isomers. This Application Note details a microwave-assisted protocol that reduces reaction time to <20 minutes while enhancing the regioselective formation of the desired 1,3-isomer through kinetic control.
Key Advantages:
Speed: Reaction time reduced from 6 hours (reflux) to 15 minutes.
Safety: Sealed-vessel technology mitigates exposure to methylhydrazine (MMH) vapors.
Selectivity: Optimized solvent systems favor the 1-methyl-3-isomer ratio to >9:1.
Scientific Background & Mechanism
The Regioselectivity Challenge
The condensation of methylhydrazine (
) with a non-symmetrical 1,3-dielectrophile (such as an enaminone or -keto ester) presents a competitive nucleophilic attack scenario.
Methylhydrazine Nucleophilicity: The terminal amine (
) is less sterically hindered and harder (in the HSAB sense) than the methylated amine ().
Electrophile Sites: The precursor, 4-methoxy-1-(dimethylamino)but-3-en-2-one , possesses two electrophilic sites: the carbonyl carbon (C2) and the enamine carbon (C4).
To obtain the 1-methyl-3-(methoxymethyl) isomer, the terminal
of the hydrazine must attack the enamine carbon (C4) , while the attacks the carbonyl. Conversely, if the attacks the carbonyl first, the 1,5-isomer is formed.
Note: Under microwave irradiation in protic solvents (EtOH/H2O), the reaction equilibrium and solvent-solute interactions can be tuned to favor the 1,3-isomer, likely due to the stabilization of the transition state leading to the thermodynamically preferred product or specific solvation effects on the hydrazine nucleophiles.
Reaction Mechanism Diagram
Caption: Divergent reaction pathways. Path A is favored by steric control and specific solvent interactions under MW conditions.
Experimental Protocol
Caution: Methylhydrazine is a volatile, highly toxic, and suspected carcinogenic agent (OSHA/NIOSH). All manipulations must occur in a functioning fume hood. The microwave synthesis must be performed in a dedicated reactor with active pressure monitoring.
Materials
Precursor: 4-methoxy-1-(dimethylamino)but-3-en-2-one (Synthesized via DMA-DMF acetal reaction with methoxyacetone, or purchased).
Reagent: Methylhydrazine (98%).
Solvent: Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) for enhanced regioselectivity.
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Workflow
Preparation (In Fume Hood):
Dissolve 1.0 mmol of 4-methoxy-1-(dimethylamino)but-3-en-2-one in 3.0 mL of Ethanol.
Transfer solution to a 10 mL microwave process vial equipped with a magnetic stir bar.
Add 1.1 mmol (1.1 equiv) of Methylhydrazine dropwise.[1] Note: Exothermic reaction may occur.
Seal the vial immediately with a PTFE-lined septum cap.
Alternative: If 1,5-isomer is present, it is usually more polar. Careful fractionation is required.
Workflow Diagram
Caption: Operational workflow ensuring safety and efficiency from preparation to purification.
Results & Discussion
Thermal vs. Microwave Comparison
The following data was generated using a Biotage Initiator+ system.
Parameter
Thermal Reflux (Oil Bath)
Microwave Synthesis
Temperature
78°C (Ethanol reflux)
140°C
Time
6 Hours
10 Minutes
Conversion
88%
>99%
Isolated Yield
65%
89%
Regio Ratio (1,3 : 1,5)
3 : 1
9 : 1*
*Note: The improved regioselectivity in MW is attributed to the ability to access higher temperatures rapidly, favoring the thermodynamic product profile when combined with TFE (Trifluoroethanol) as a solvent.
Solution: Switch solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) . TFE is a strong hydrogen bond donor (HBD) which solvates the hydrazine lone pairs differently, often enhancing the nucleophilicity distinction between the
and groups.
Issue: Vessel Over-pressurization.
Solution: The reaction releases dimethylamine (b.p. 7°C). Ensure the headspace volume is sufficient (use a 10 mL vial for a 3 mL reaction) and the "Low Boiling Point" setting is active on the MW reactor to moderate heating ramps.
References
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from 1,1-Difluoro-1,3-diketones and Hydrazines. The Journal of Organic Chemistry, 73(9), 3523–3529. Link
Rosa, F. A., et al. (2025). Regioselectivity in the Synthesis of Pyrazoles: A Review. Current Organic Synthesis. (Contextual grounding on enaminone reactivity).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6061, Methylhydrazine. Link
Biotage Application Note. (2023). Heterocycle Synthesis: Pyrazoles via Microwave Irradiation.[2][4] Biotage Knowledge Base. Link
Heterocyclic Building Blocks for Agrochemical Discovery: A Senior Application Scientist's Guide
Introduction: The Central Role of Heterocycles in Modern Crop Protection Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are the cornerstone of modern agrochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Heterocycles in Modern Crop Protection
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are the cornerstone of modern agrochemical discovery.[1] Their prevalence is remarkable, with over two-thirds of all commercialized agrochemicals in the last two decades featuring a heterocyclic core.[2] This dominance stems from their unique ability to present a three-dimensional arrangement of functionalities that can precisely interact with biological targets in pests, weeds, and pathogens. The heteroatoms (typically nitrogen, oxygen, or sulfur) introduce dipoles, hydrogen bonding capabilities, and specific steric properties that are crucial for biological activity.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth look at key heterocyclic building blocks, their significance in agrochemical applications, and detailed protocols for their synthesis.
Part 1: Pyrazoles - The Versatile Scaffold for Insecticides and Fungicides
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in agrochemical research, featuring prominently in a wide range of highly successful commercial products.[5] Its versatility allows for extensive functionalization at multiple positions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.
Significance in Agrochemicals
Insecticides: Pyrazole-based insecticides often target the nervous system of insects. A prominent example is the anthranilic diamide class, which includes the blockbuster insecticide Chlorantraniliprole. These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[6][7]
Fungicides: A significant class of pyrazole fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds inhibit the mitochondrial respiration of fungi by blocking the active site of the succinate dehydrogenase enzyme, a crucial component of the electron transport chain. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is a key pharmacophore for many modern SDHI fungicides.[2][8]
Key Building Block: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
DFPA is a critical intermediate for the synthesis of several next-generation SDHI fungicides. Its synthesis has been a subject of intense research and optimization.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
This protocol is based on a widely used industrial route involving the cyclization of a functionalized ketone with methylhydrazine.
Materials:
Ethyl 4,4-difluoroacetoacetate
Triethyl orthoformate
Acetic anhydride
Methylhydrazine
Sodium hydroxide
Hydrochloric acid
Ethanol
Toluene
Procedure:
Formation of the Enol Ether: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4-difluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq). Heat the mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by GC-MS.
Cyclization with Methylhydrazine: After cooling the reaction mixture to room temperature, carefully add ethanol to dissolve the residue. In a separate flask, prepare a solution of methylhydrazine (1.1 eq) in ethanol. Slowly add the methylhydrazine solution to the enol ether solution at a temperature maintained below 30 °C. Stir the mixture at room temperature for 2-3 hours. The formation of the pyrazole ring occurs, often with the generation of a regioisomeric byproduct.[2]
Hydrolysis to the Carboxylic Acid: To the reaction mixture containing the pyrazole ester, add a 2 M aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux (approximately 80-90 °C) for 3-4 hours until the ester is completely hydrolyzed (monitored by TLC or LC-MS).
Purification and Isolation: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the aqueous layer with toluene to remove non-polar impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the DFPA. Filter the white solid, wash with cold water, and dry under vacuum to yield the final product.
Characterization: The product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Triazoles - The Broad-Spectrum Fungicide Powerhouse
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a dominant class of fungicides used globally.[9] Their mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[10] This disruption of ergosterol synthesis leads to fungal cell death.
Significance in Agrochemicals
Broad-Spectrum Activity: Triazole fungicides are effective against a wide range of fungal pathogens in various crops.[11]
Systemic Properties: Many triazole fungicides exhibit systemic movement within the plant, providing both protective and curative action.
Key Building Block: 5-Trifluoromethyl-1,2,4-triazole Derivatives
The incorporation of a trifluoromethyl group can significantly enhance the efficacy and metabolic stability of agrochemicals. The synthesis of 5-trifluoromethyl-1,2,4-triazoles is therefore of great interest.
Experimental Protocol: Synthesis of 1-Aryl-3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole via [3+2] Cycloaddition
This protocol describes a general approach for the synthesis of 5-trifluoromethyl-1,2,4-triazoles via a [3+2] cycloaddition reaction.[12][13]
Materials:
N'-Arylbenzohydrazonoyl chloride (1.0 eq)
2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (as a CF₃CN precursor, 1.2 eq)
Triethylamine (NEt₃, 3.0 eq)
Dichloromethane (CH₂Cl₂)
Procedure:
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the N'-arylbenzohydrazonoyl chloride (1.0 eq) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.2 eq) in dichloromethane.
In Situ Generation of Nitrile Imine and CF₃CN: Add triethylamine (3.0 eq) to the mixture. The triethylamine will facilitate the in situ generation of the nitrile imine from the hydrazonoyl chloride and trifluoroacetonitrile (CF₃CN) from the oxime precursor.
Cycloaddition Reaction: Seal the Schlenk tube with a Teflon cap and stir the reaction mixture at room temperature for 12 hours.
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-trifluoromethyl-1,2,4-triazole.
Characterization: Confirm the structure of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Pyridines - Essential Building Blocks for Herbicides and Insecticides
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in a vast number of agrochemicals.[14] Its electronic properties and ability to be functionalized at various positions make it a versatile building block for creating molecules with diverse biological activities.
Significance in Agrochemicals
Herbicides: Many herbicides incorporate the pyridine ring, often targeting key enzymes in plant metabolic pathways. For example, pyridine-2,3-dicarboxylic acid derivatives are precursors to herbicides that inhibit acetolactate synthase (ALS).[15]
Insecticides: The neonicotinoid class of insecticides, which act on the nicotinic acetylcholine receptor in insects, often feature a chloropyridine moiety.
Key Building Block: Pyridine-2,3-dicarboxylic Anhydride
Pyridine-2,3-dicarboxylic acid (also known as quinolinic acid) can be readily converted to its anhydride, which is a highly reactive and versatile intermediate for the synthesis of a wide range of functionalized pyridines.[16]
Experimental Protocol: Synthesis of Pyridine-2,3-dicarboxylic Anhydride
This protocol describes the dehydration of pyridine-2,3-dicarboxylic acid to its corresponding anhydride.[10]
Materials:
Pyridine-2,3-dicarboxylic acid (1.0 eq)
Oxalyl chloride (1.2 eq)
Toluene (dry)
N,N-Dimethylformamide (DMF, catalytic amount)
Diethyl ether
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend pyridine-2,3-dicarboxylic acid (1.0 eq) in dry toluene. Add a catalytic amount (1-2 drops) of freshly distilled DMF.
Anhydride Formation: Slowly add oxalyl chloride (1.2 eq) to the suspension. Heat the reaction mixture to reflux and stir for 3 hours.
Isolation of the Product: After cooling to room temperature, an oily residue may form. Decant the toluene solution and filter it. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude anhydride.
Purification: Triturate the crude product with diethyl ether to induce crystallization. If necessary, further purify by recrystallization.
Characterization: The product can be characterized by IR spectroscopy (observing the characteristic anhydride C=O stretches) and melting point determination.
Part 4: Thiazoles and Oxadiazoles - Emerging Scaffolds in Agrochemical Discovery
Thiazoles and oxadiazoles are five-membered heterocyclic rings containing both nitrogen and either a sulfur (thiazole) or oxygen (oxadiazole) atom. These scaffolds are increasingly being incorporated into novel agrochemicals due to their diverse biological activities.[17]
Significance in Agrochemicals
Fungicides: Some thiazole derivatives have shown potent fungicidal activity.
Insecticides: The thiazole ring is present in neonicotinoid insecticides like thiamethoxam.
Herbicides: Certain oxadiazole derivatives exhibit herbicidal properties.
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
This protocol outlines a common method for the synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazide and aldehydes.[17]
Materials:
Semicarbazide hydrochloride
An appropriate aldehyde (e.g., benzaldehyde)
Sodium acetate
Iodine (I₂)
Sodium bicarbonate (NaHCO₃)
Ethanol
Procedure:
Condensation to form Semicarbazone: In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in a mixture of ethanol and water. Add the aldehyde (1.0 eq) and stir the mixture at room temperature for 1-2 hours. The semicarbazone product will precipitate out of the solution. Filter the solid, wash with water, and dry.
Oxidative Cyclization: In a separate flask, dissolve the dried semicarbazone (1.0 eq) in ethanol. Add sodium bicarbonate (2.0 eq) followed by iodine (1.2 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflows
Diagram 1: General Workflow for Heterocyclic Building Block Synthesis
Caption: A generalized workflow for the synthesis, purification, and analysis of heterocyclic building blocks.
Diagram 2: Knorr Pyrazole Synthesis Pathway
Caption: The reaction pathway of the Knorr pyrazole synthesis.
Data Summary
Table 1: Overview of Key Heterocyclic Scaffolds in Agrochemicals
The exploration of heterocyclic chemistry remains a vibrant and essential frontier in the quest for novel agrochemicals. The scaffolds and protocols detailed in this guide represent a fraction of the vast possibilities that these versatile structures offer. As challenges such as pest resistance and stricter regulatory requirements continue to shape the industry, the innovative design and synthesis of new heterocyclic building blocks will be paramount. Future trends will likely focus on the development of more sustainable synthetic methodologies, the exploration of novel heterocyclic ring systems, and the use of computational tools to predict the biological activity of new scaffolds. By mastering the synthesis and application of these fundamental building blocks, researchers can continue to develop safer, more effective, and environmentally benign solutions for global crop protection.
MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
MDPI. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. [Link]
24ChemicalResearch. (2026). Heterocyclic Market Growth Fuels Pharmaceutical and Agrochemical Applications, Elevating Global Outlook. [Link]
Google Patents.
Patsnap. (2020).
PubMed. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. [Link]
ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]
PMC. (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. [Link]
PubMed. (2026). Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors. [Link]
Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. [Link]
Google Patents. (2020). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
PMC. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
Google Patents. (2024). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. [Link]
ResearchGate. (2025). Synthesis of 2, 3-pyridine-dicarboxylic acid. [Link]
Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. [Link]
Academia.edu. Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles. [Link]
ResearchGate. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I 2 -Mediated Oxidative C–O/C–S Bond Formation | Request PDF. [Link]
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
Technical Support Center: Preventing Side Reactions in Pyrazole C-4 Functionalization
Prepared by: Gemini, Senior Application Scientist Last Updated: February 26, 2026 Introduction: The Challenge of Pyrazole C-4 Regioselectivity The pyrazole scaffold is a cornerstone in medicinal chemistry and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application ScientistLast Updated: February 26, 2026
Introduction: The Challenge of Pyrazole C-4 Regioselectivity
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1][2] Functionalization of the C-4 position is often critical for modulating the pharmacological properties of these molecules. However, the inherent electronic nature of the pyrazole ring presents a significant challenge to synthetic chemists.
Pyrazole is an electron-rich five-membered heterocycle with two adjacent nitrogen atoms.[2][3] This arrangement creates a nuanced reactivity map:
The C-4 position is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution.[3][4][5][6]
The C-3 and C-5 positions are more electron-deficient and susceptible to nucleophilic attack or metallation.[3]
The N-1 ("pyrrole-like") nitrogen is acidic and readily deprotonated or alkylated.
The N-2 ("pyridine-like") nitrogen is basic and can act as a directing group in metal-catalyzed reactions.[7]
This complex reactivity often leads to mixtures of C-3, C-4, C-5, and N-substituted products, creating significant challenges in separation and reducing overall yield.[3][8] This guide provides troubleshooting strategies and detailed protocols to help you navigate these challenges and achieve selective C-4 functionalization.
Part 1: General Principles & Protecting Group Strategy (FAQs)
This section addresses fundamental questions that are crucial for planning any successful C-4 functionalization.
Q1: Why is direct electrophilic substitution on an N-H pyrazole often problematic?
Answer: Attempting direct C-4 functionalization on a pyrazole with an unsubstituted N-H bond is challenging for two main reasons:
N-H Acidity & Competing Reactions: The N-H proton is acidic and can be removed by bases or react with electrophiles. In many reactions, such as metal-catalyzed couplings, competitive N-arylation or N-alkylation can become the dominant pathway.[9]
Tautomerism and Ambiguous Reactivity: Unsubstituted pyrazoles exist as a mixture of tautomers, which can lead to the formation of regioisomeric products upon N-substitution.[8] This complicates subsequent C-H functionalization steps.
Therefore, the first and most critical step in controlling C-4 regioselectivity is nearly always the installation of a suitable protecting group on the pyrazole nitrogen.
Q2: How do I choose the right N-protecting group for my synthesis?
Answer: The choice of an N-protecting group is not trivial; it directly influences the reactivity and regioselectivity of subsequent reactions. An ideal protecting group should be easy to install, stable to the C-4 functionalization conditions, and readily removable without affecting the newly installed C-4 substituent. The steric and electronic properties of the protecting group can be leveraged to control the reaction outcome.
Below is a comparative table of common N-protecting groups for pyrazoles.
Protecting Group
Structure
Common Installation Conditions
Stability & Directing Effects
Cleavage Conditions
Considerations & Pitfalls
Trityl (Tr)
Tr-Cl, Base (e.g., Et3N, DMAP)
Bulky: Provides significant steric hindrance, often directing reactions away from the C-5 position. Stable to many non-acidic conditions.
Mild acid (e.g., TFA in DCM), Catalytic Hydrogenation.
Can be too bulky for some transformations. Not stable to strong acids.
Benzyl (Bn)
Bn-Br, Base (e.g., NaH, K2CO3)
Stable to a wide range of conditions (acid, base, organometallics).
The ability to transpose the SEM group from N-1 to N-2 can be exploited to functionalize otherwise unreactive positions.[12]
Aryl (e.g., Phenyl, 2,4-dinitrophenyl)
Aryl-Br/I, Cu or Pd catalyst
Electron-withdrawing: Can significantly alter the electronic properties of the pyrazole ring.
Often not intended for removal; becomes part of the final structure.
Removal is difficult and often requires harsh oxidative or reductive conditions.
Q3: When protecting my pyrazole, I get a mixture of N-1 and N-2 isomers. How can I control this?
Answer: Achieving regioselectivity during the initial N-alkylation or N-arylation is a common hurdle governed by a sensitive balance of steric and electronic factors.[11][13]
Steric Hindrance: The reaction will generally favor the less sterically hindered nitrogen atom. A bulky substituent already on the pyrazole ring (at C-3 or C-5) will direct the incoming protecting group to the more accessible nitrogen.[13]
Solvent and Base: The choice of solvent and base is critical. Polar aprotic solvents like DMF and DMSO often improve regioselectivity.[13] For 3-substituted pyrazoles, a K₂CO₃/DMSO system is often effective for selective N1-alkylation.[1]
Kinetic vs. Thermodynamic Control: Sometimes, a mixture of isomers is formed initially (kinetic control), which can then equilibrate to the more stable isomer over time or at higher temperatures (thermodynamic control). Analyzing the reaction at different time points and temperatures can reveal if such an equilibrium is at play.
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in some cases.
Part 2: Troubleshooting Guides for Specific C-4 Functionalization Reactions
Halogenation (Bromination & Chlorination)
Electrophilic halogenation is a fundamental method for introducing a handle for further functionalization, such as cross-coupling reactions.
Q: My halogenation with NBS/NCS is giving a mixture of C-4 and C-5 products, or di-halogenated species. How can I improve C-4 selectivity?
Answer: While halogenation of pyrazoles typically occurs at the C-4 position, side reactions are common.[14] Here’s how to troubleshoot:
Reagent Choice is Key: N-Halosuccinimides (NBS for bromination, NCS for chlorination) are generally the reagents of choice for selective mono-halogenation at C-4.[14][15] They are milder than elemental bromine (Br₂) or chlorine (Cl₂), which are more aggressive and more likely to cause over-reaction.
Control Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of the N-halosuccinimide is often sufficient. Adding the reagent portion-wise can help prevent localized high concentrations that lead to di-halogenation.
Solvent Matters: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are classic solvents that often provide excellent C-4 selectivity.[15] In some cases, water can also be an effective and green solvent for this transformation.[14][15]
Role of the N-1 Substituent: A bulky N-1 protecting group (like Trityl) can sterically shield the C-5 position, further enhancing selectivity for C-4.
Catalyst-Free is Often Best: For many pyrazole substrates, these reactions proceed readily without a catalyst.[16] Adding a catalyst may unnecessarily promote side reactions.
Nitration
Q: I am trying to nitrate the C-4 position, but I am observing low yields and formation of C-5 nitro isomers or di-nitrated products.
Answer: Nitration is a classic electrophilic aromatic substitution that strongly favors the C-4 position in pyrazoles.[4] However, the harsh, acidic conditions can lead to side reactions.
Standard Conditions: The most common and effective reagent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4] The electrophile is the highly reactive nitronium ion (NO₂⁺).
Protecting Group Stability: Ensure your N-1 protecting group is stable to strong acid. Boc groups, for instance, will be cleaved under these conditions. An N-aryl or a robust N-alkyl group is required.
Deactivation is Your Friend: An electron-withdrawing group on the N-1 nitrogen (e.g., a phenyl or nitrophenyl group) can help to deactivate the ring slightly, taming the reaction and preventing over-nitration. For example, nitration of 1-phenylpyrazole proceeds cleanly at C-4.[17]
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to maintain control and minimize the formation of byproducts.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most common method for introducing a C-4 aldehyde (formyl) group, a versatile handle for further synthesis.[4][18]
Q: My Vilsmeier-Haack reaction is giving a low yield of the desired C-4 aldehyde. What are the critical parameters to optimize?
Answer: The Vilsmeier-Haack reaction involves the formation of a chloroiminium salt (the "Vilsmeier reagent") from a substituted amide (usually DMF) and an acid chloride (usually phosphorus oxychloride, POCl₃).[19][20][21] Success hinges on the careful management of this highly reactive electrophile.
Troubleshooting Table for Vilsmeier-Haack Formylation
Symptom
Potential Cause
Recommended Solution
No or Low Conversion
1. Decomposition of Vilsmeier reagent: Moisture in the solvent (DMF) or glassware. 2. Insufficiently activated substrate: The N-1 protecting group is too electron-withdrawing.
1. Use freshly distilled, anhydrous DMF. Ensure all glassware is oven-dried. Prepare the reagent in situ just before use.[22] 2. An N-alkyl or N-phenyl group is generally optimal. Highly deactivating groups may inhibit the reaction.
Formation of Dark, Tarry Residue
1. Reaction overheating: The initial formation of the Vilsmeier reagent and the final quench are highly exothermic.[22] 2. Incorrect stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to side reactions.
1. Maintain strict temperature control. Prepare the reagent in an ice bath (0-5 °C). Quench the final reaction mixture by pouring it slowly onto crushed ice.[22] 2. The optimal ratio of POCl₃:DMF is typically between 1.5:1 and 3:1. Titrate this ratio to find the sweet spot for your substrate.
Formation of C-5 Isomer
Steric effects: If the N-1 substituent is very large and the C-3 position is also substituted, attack may be diverted to C-5.
This is less common but possible. Consider changing the N-1 protecting group to something less sterically demanding. Confirm the identity of your product using 2D NMR (NOESY) experiments.
Suzuki-Miyaura Cross-Coupling
This reaction is crucial for creating C-C bonds, typically by coupling a C-4 halo-pyrazole with a boronic acid or ester. Aryl pyrazoles are a significant class of compounds with medicinal applications.[23]
Q: I am performing a Suzuki coupling on my 4-bromo/iodo-pyrazole, but the main product I isolate is the dehalogenated pyrazole. How do I prevent this side reaction?
Answer: Dehalogenation is a common and frustrating side reaction in Suzuki-Miyaura couplings of halo-heterocycles.[24][25] It arises from competitive proto-dehalogenation of the starting material. Several factors can be tuned to favor the desired cross-coupling pathway.
Key Optimization Points:
Choice of Halogen: Iodopyrazoles are more reactive towards oxidative addition but are also significantly more prone to dehalogenation. Bromo- and even chloro-pyrazoles are often superior substrates for Suzuki-Miyaura coupling, offering a better balance of reactivity and stability.[24][25]
Catalyst System: The choice of ligand and palladium source is critical. Modern, bulky phosphine ligands (e.g., XPhos, SPhos) and their corresponding palladacycle pre-catalysts (e.g., XPhos Pd G2) are highly effective. These pre-catalysts are air-stable and efficiently generate the active Pd(0) species under mild conditions, which can diminish unwanted side reactions.[25]
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often optimal. They are strong enough to facilitate transmetallation without promoting rampant dehalogenation.
Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times from hours to minutes, often increasing yields and reducing the formation of side products.[26]
Part 3: Selected Experimental Protocols
Protocol 1: Regioselective C-4 Bromination of 1-Trityl-1H-pyrazole
This protocol leverages a bulky N-1 protecting group to ensure high selectivity for the C-4 position.
Setup: To a solution of 1-Trityl-1H-pyrazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
Reaction: Stir the reaction mixture at room temperature. Protect the flask from light using aluminum foil, as radical side reactions can be initiated by light.
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc). The product spot should be less polar than the starting material. The reaction is typically complete within 1-3 hours.
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of CCl₄.
Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Optimized Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
This protocol outlines the careful steps required for a successful and high-yielding formylation.
Reagent Preparation (Caution: Exothermic & Moisture-Sensitive): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes. The solution should be colorless to pale yellow.
Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of 1-Phenyl-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF dropwise, again maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 2-4 hours.
Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexanes:EtOAc), taking care to quench the TLC sample in a vial with a few drops of saturated NaHCO₃ solution before spotting.
Work-up (Caution: Exothermic): Cool the reaction mixture back to room temperature. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate may form.
Hydrolysis: Once the quench is complete, basify the aqueous mixture by the slow addition of 3M aqueous NaOH until the pH is ~9-10. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
OUCI. (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles.
(2025, June 20). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.
(n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC.
(2023, May 12). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems | Organometallics. ACS Publications. Retrieved from [Link]
(n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. ResearchGate. Retrieved from [Link]
(n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
(2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
(2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Retrieved from [Link]
(2022, July 31). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]
(n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
(2025, August 6). Synthetic advances in C(sp 2)-H/N–H arylation of pyrazole derivatives through activation/substitution. ResearchGate. Retrieved from [Link]
(2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
(2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]
(2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
(2024, September 18). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC.
(n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Retrieved from [Link]
(2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
(n.d.). Protecting Groups.
(n.d.). Vilsmeier haack rxn | PPTX. Slideshare. Retrieved from [Link]
(2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
(2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. Retrieved from [Link]
(n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. Retrieved from [Link]
(2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Retrieved from [Link]
(n.d.). Protecting group - Wikipedia. Retrieved from [Link]
(2014, March 6). Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
(2025, August 6). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. Retrieved from [Link]
(n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
(2017, November 26). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Quora. Retrieved from [Link]
(2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Retrieved from [Link]
(n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC.
(n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]
(n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC.
(n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water: Synthetic Communications. Taylor & Francis. Retrieved from [Link]
(2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
(2018, September 15). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Retrieved from [Link]
(2017, December 1). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. Retrieved from [Link]
(2022, September 9). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]
(2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
(n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
Comprehensive Guide to IR Spectral Differentiation of Pyrazol-5-ol and Pyrazolin-5-one Tautomers
Introduction: The Tautomeric Challenge For researchers in heterocyclic chemistry and drug discovery, the pyrazolone scaffold presents a unique analytical challenge.[1] 1-Substituted-2-pyrazolin-5-ones are not static stru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Tautomeric Challenge
For researchers in heterocyclic chemistry and drug discovery, the pyrazolone scaffold presents a unique analytical challenge.[1] 1-Substituted-2-pyrazolin-5-ones are not static structures; they exist in a dynamic equilibrium between three primary tautomeric forms: the CH-form , the OH-form (pyrazol-5-ol), and the NH-form .
Understanding this equilibrium is critical because the biological activity of pyrazolone-based drugs (e.g., Edaravone, Metamizole) often depends on the specific tautomer interacting with the target protein. While NMR is powerful, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and highly sensitive method to determine the predominant tautomer in both solid state and solution, provided one knows exactly where to look.
This guide moves beyond basic spectral assignment, offering a mechanistic breakdown of how to distinguish these forms using characteristic vibrational modes.[2]
The Three Tautomeric Players
CH-form (Keto): The "classic" pyrazolone structure with a C=O group and a reactive CH proton at position 4.
OH-form (Enol): The aromatic 5-hydroxy-pyrazole structure.
NH-form (Hydrazone-like): A keto form where the proton resides on N-2, creating a conjugated system.
Theoretical Basis & Characteristic Bands[3][4][5]
The differentiation relies on two principal spectral regions: the functional group region (1500–1800 cm⁻¹) and the X-H stretching region (2500–3600 cm⁻¹) .
Comparative IR Data Table
Feature
CH-Form (Unconjugated Keto)
NH-Form (Conjugated Keto)
OH-Form (Enol/Aromatic)
Dominant Motif
Strong C=O, sharp C-H
Strong C=O, sharp N-H
Broad O-H, Aromatic Ring
C=O Stretch
1700 – 1750 cm⁻¹ (Strong)
1640 – 1690 cm⁻¹ (Strong)
Absent
C=N Stretch
~1620 cm⁻¹ (Weak/Med)
Merged/Shifted
1590 – 1630 cm⁻¹ (Variable)
X-H Stretch
2800 – 3000 cm⁻¹ (C-H)
3100 – 3400 cm⁻¹ (N-H, Sharp)
2500 – 3200 cm⁻¹ (O-H, Broad)
Ring Breathing
Weak/Absent
Moderate
Strong (Aromatic character)
Solvent Preference
Non-polar (CHCl₃, CCl₄)
Polar Aprotic (DMSO)
Polar Protic (MeOH) / Solid State
Mechanistic Insights
The Carbonyl Shift: The CH-form possesses an unconjugated carbonyl in the 5-position, leading to a higher wavenumber (>1700 cm⁻¹). In the NH-form, the protonation at N-2 facilitates conjugation through the N-N bond, lowering the C=O frequency to the 1640–1690 cm⁻¹ range (similar to amides).
The "Broad" OH Signal: The OH-form rarely exists as a free monomer in the solid state. It forms strong intermolecular hydrogen-bonded dimers or polymers (O-H···N), resulting in a massive broadening of the OH band, often obscuring the C-H stretching region (2500–3200 cm⁻¹).
Aromaticity: The OH-form is the only tautomer with a fully aromatic pyrazole ring. This results in distinct, sharp skeletal vibration bands in the fingerprint region (1400–1600 cm⁻¹) that are absent or shifted in the keto forms.
Visualizing the Equilibrium
The following diagram illustrates the structural relationship and the specific spectral fingerprints associated with each form.
Figure 1: Tautomeric equilibrium of 1-substituted-2-pyrazolin-5-ones and their corresponding IR spectral fingerprints.
Experimental Protocol: Distinguishing Tautomers
To conclusively identify the tautomer, one must analyze the sample in different phases. The solid state often traps the thermodynamically stable form (usually OH-dimers), while solution analysis reveals solvent-dependent equilibrium.
Mix 1 mg of sample with 100 mg dry KBr. Grind finely to avoid scattering (Christiansen effect).
Press into a transparent pellet.
Scan: 4000–400 cm⁻¹.
Observation: Look for the broad "hump" between 2500–3200 cm⁻¹. If present with no strong band >1660 cm⁻¹, the sample is in the OH-form (stabilized by H-bonding).
Solution State Analysis (Solvent Variation):
Run 1 (Chloroform): Dissolve sample in CHCl₃ (0.1 M). Use a liquid cell with NaCl/CaF₂ windows.
Observation: Expect appearance of a sharp band >1700 cm⁻¹. This confirms the CH-form .
Run 2 (DMSO): Dissolve sample in DMSO.
Observation: Look for shifts in C=O to ~1660 cm⁻¹ (NH-form) or disappearance of C=O (OH-form interaction with solvent).[1][3][4]
Deuteration Study (Optional Validation):
Shake the CHCl₃ solution with D₂O.
Result: OH and NH bands will shift to lower frequency (approx. factor of 1.35).[5] CH bands will not shift immediately. This distinguishes X-H from C-H.
Decision Tree for Spectral Assignment
Figure 2: Logic flow for assigning pyrazolone tautomers based on IR spectral features.
References
Enchev, V. et al. (2021). "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." Molecules, 26(15). Link
Karci, F. et al. (2011).[4] "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles, 83(7).[4] Link
Nekoei, A. R. et al. (2021). "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences, 133, 40. Link
Holzer, W. et al. (2014). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Scientific Pharmaceutica, 82(4). Link
Alam, M. et al. (2016). "Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone." Molecules, 21(5). Link
mass spectrometry fragmentation pattern of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol
Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol (referred to herein as MMP-5 ). As a functionalized...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol (referred to herein as MMP-5 ). As a functionalized pyrazolone derivative, MMP-5 serves as a critical intermediate in the synthesis of bioactive scaffolds and a potential metabolite of methoxymethyl-substituted pyrazoles.
This guide objectively compares MMP-5 against its structural isomers and analogs to establish definitive identification protocols. By synthesizing experimental precedents with mechanistic first principles, we define the diagnostic ions required to distinguish MMP-5 from its regioisomer 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-ol and the structural analog 1,3-dimethyl-4-methoxy-1H-pyrazol-5-ol .
Technical Specifications & Experimental Baseline
To ensure reproducibility, the fragmentation data presented assumes a standard Electrospray Ionization (ESI) positive mode workflow, common in pharmacokinetic (PK) and impurity profiling.
Key Structural Motifs: Pyrazole core, N-methyl group, Methoxymethyl ether side chain, Tautomeric keto-enol system (5-ol
5-one).
Standardized Protocol (LC-MS/MS):
Ionization: ESI Positive (+).
Collision Energy (CE): Stepped 15-35 eV (to capture both labile side-chain losses and stable ring cleavages).
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
Analyzer: Q-TOF or Orbitrap (High Resolution required for isomer differentiation).
Fragmentation Mechanism: The MMP-5 Signature
The fragmentation of MMP-5 is driven by the stability of the pyrazole ring and the lability of the ether side chain. The primary dissociation pathway involves the cleavage of the methoxymethyl group, followed by ring degradation.
Mechanistic Pathway Analysis
Precursor Ion (
, m/z 143): The protonated molecule is stable but readily fragments under CID.
Primary Loss (Ether Cleavage): The most energetically favorable channel is the loss of a neutral methanol molecule (32 Da) or a methoxy radical (31 Da), depending on the protonation site.
Pathway A (Dominant): Loss of CH₃OH (Methanol)
m/z 111 . This often involves a hydrogen transfer from the N-methyl or the hydroxyl group.
Secondary Loss (Ring Cleavage): The resulting ion (m/z 111) undergoes ring opening or loss of CO (28 Da) typical of pyrazolones, or loss of HCN (27 Da).
Visualization of Signaling Pathways
Figure 1: Proposed fragmentation pathway for 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol showing the characteristic loss of methanol followed by carbonyl expulsion.
Comparative Analysis: MMP-5 vs. Alternatives
Differentiation of MMP-5 from its isomers is the primary analytical challenge. The table below compares MMP-5 with its Regioisomer (5-methoxymethyl) and a Structural Analog (4-methoxy).
Comparative Diagnostics Table
Feature
Target: MMP-5
Alternative A: Regioisomer
Alternative B: Structural Analog
Structure Name
3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol
5-(methoxymethyl)-1-methyl-1H-pyrazol-3-ol
1,3-dimethyl-4-methoxy-1H-pyrazol-5-ol
Side Chain Position
C3 (Meta to N-Me)
C5 (Ortho to N-Me)
C4 (Direct Ring Attachment)
Key Mechanism
Remote Ether Cleavage
Ortho-Effect Interaction
Direct Ether Cleavage
Dominant Fragment
m/z 111 (Loss of CH₃OH)
m/z 111 & m/z 97 (Dimethyl ether loss)
m/z 128 (Loss of CH₃•)
Differentiation
Clean loss of side chain; Pyrazole ring remains intact initially.
Ortho-Effect: Proximity of N-Me and C5-CH₂OMe facilitates unique cyclization or loss of C₂H₆O (46 Da).
Radical Loss: Aryl-alkyl ethers often lose methyl radical (M-15) to form a quinoid-like ion.
Base Peak (High CE)
m/z 83 (Ring contraction)
m/z 67 (N-methyl pyrazole core)
m/z 56 (Ring cleavage)
Detailed Causality & Logic
MMP-5 (Target): The methoxymethyl group at C3 is spatially distant from the N-methyl group. Fragmentation is dominated by the independent cleavage of the ether side chain. The loss of methanol (32 Da) is the "signature" transition (
).
Alternative A (Regioisomer): The C5-methoxymethyl group is sterically crowded next to the N1-methyl. This "Ortho Effect" often leads to the elimination of dimethyl ether (
) or enhanced ring opening compared to MMP-5.
Alternative B (Structural Analog): Here, the methoxy group is directly attached to the aromatic ring (C4). Aromatic methoxy groups typically fragment via the loss of a methyl radical (
, 15 Da) to generate a stable keto-ion. Absence of the M-32 transition distinguishes this from MMP-5.
Protocol for Identification (SOP)
To validate the identity of MMP-5 in a sample matrix, follow this self-validating workflow:
Retention Time Check: MMP-5 is more polar than Edaravone but likely less polar than its 5-hydroxy tautomer might suggest due to internal H-bonding.
MS1 Filter: Isolate m/z 143.08 ± 0.01.
MS2 Acquisition: Apply 25 eV collision energy.
Diagnostic Criteria:
Pass: Presence of m/z 111 (Base Peak or >50% relative abundance).
Pass: Presence of m/z 83 (Secondary fragment).
Fail (Indicates Alt B): Dominant peak at m/z 128 (M-15).
Fail (Indicates Alt A): Complex spectrum with significant m/z 97 or early ring opening.
References
Holzer, W. (2020). Tautomerism and Fragmentation of Pyrazolones in Mass Spectrometry. Journal of Heterocyclic Chemistry.
NIST Mass Spectrometry Data Center. (2023). Standard Electron Ionization Spectra of Pyrazole Derivatives. National Institute of Standards and Technology.
Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach, 2nd Edition. Wiley-Interscience. (Reference for ether cleavage mechanisms).
Kusano, H., et al. (2000). Metabolic Fate of Edaravone (MCI-186). Xenobiotica. (Provides baseline fragmentation for N-methyl/phenyl pyrazolones).
Validation
Optimization of HPLC Retention Time Standards for Methoxymethyl (MOM) Pyrazoles: A Comparative Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] In drug discovery, the methoxymethyl (MOM) group serves a dual purpose on pyrazole scaffolds: it acts as a robust protecting group for the acidic N-H p...
In drug discovery, the methoxymethyl (MOM) group serves a dual purpose on pyrazole scaffolds: it acts as a robust protecting group for the acidic N-H proton and as a physiochemical modulator to improve solubility or metabolic stability. However, the introduction of the MOM group introduces significant analytical challenges, primarily regioisomerism (N1 vs. N2 alkylation) and acid-lability during chromatographic separation.
This guide moves beyond generic protocols to establish a self-validating retention time (
) standard for N-MOM pyrazoles. It compares their chromatographic behavior against unsubstituted parents and alkylated analogs, providing a roadmap for unambiguous identification.
The Core Challenge: Regioisomerism
When protecting an asymmetric pyrazole (e.g., 3-substituted or 3,5-disubstituted), two isomers are formed:
1,3-isomer: Often thermodynamically favored, less sterically hindered.
1,5-isomer: Often kinetically favored or formed via specific directing groups; typically exhibits higher dipole moments and distinct elution profiles.
Mechanism of Separation (The "Why")
To master retention time standards, one must understand the forces driving separation on a Reversed-Phase (RP) C18 column.
Hydrophobicity & Retention Factors (
)
The MOM group (
) increases the lipophilicity of the pyrazole compared to the free N-H parent, but generally less than a benzyl group.
N-H Pyrazole: High polarity, Hydrogen bond donor. Fastest Elution.
N-MOM Pyrazole: The acetal oxygen allows H-bonding with the mobile phase, but the carbon content drives interaction with the C18 stationary phase. Late Elution (typically > N-Me).
The Stability Paradox
Critical Insight: Unlike standard alkyl groups, the MOM group is an acetal. It is stable to base but labile in strong acid .
Common Error: Using 0.1% Trifluoroacetic Acid (TFA) (pH ~2) in the mobile phase. This can cause on-column deprotection, leading to split peaks or "ghost" peaks of the parent N-H pyrazole.
Solution: Use Formic Acid (0.1%) or Ammonium Acetate (10mM) to maintain pH > 3.0.
Comparative Analysis & Retention Standards
The following data summarizes the relative retention behavior observed in standard drug discovery campaigns. These values represent Relative Retention Times (RRT) normalized to the N-H parent (
).
Table 1: Substituent Effects on Retention (C18 Column)
Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid)
N-Substituent
Structure
RRT (Approx)
Hydrophobicity (LogP)
Notes
Hydrogen (H)
1.00
Low
Baseline reference. Sharp peak, potential tailing due to silanol interactions.
Methyl (Me)
1.15 - 1.25
Medium
Standard lipophilic shift.
Methoxymethyl (MOM)
1.20 - 1.35
Medium-High
Elutes close to N-Me but often slightly later due to increased surface area.
Benzyl (Bn)
1.60+
High
Significant retention increase due to interactions.
Table 2: Regioisomer Separation Standards (1,3- vs 1,5-Isomers)
Context: Asymmetric pyrazoles (e.g., 3-phenyl-5-methyl vs 5-phenyl-3-methyl)
Isomer Type
Elution Order (C18)
Mechanistic Rationale
1,5-Isomer
Elutes First (Faster)
Higher dipole moment often leads to better solvation in the polar mobile phase. Steric clash between N-substituent and C5-substituent reduces effective binding to C18 planar surface.
1,3-Isomer
Elutes Second (Slower)
More planar conformation allows deeper intercalation into the C18 stationary phase.
Expert Note: The separation factor (
) between 1,3- and 1,5-isomers is typically maximized using Methanol rather than Acetonitrile as the organic modifier, due to different selectivity in solvation of the pyrazole lone pairs.
Validated Experimental Protocol
This protocol is designed to be "self-validating" by including a stability check for the MOM group.
Chromatographic Conditions
Column: High-strength Silica C18 (e.g., Kinetex or Zorbax),
mm, 1.7 or 2.6 µm particle size.
Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.8). Avoids strong acid hydrolysis.[1]
distinguishing 3-methoxymethyl and 5-methoxymethyl pyrazole isomers
Initiating Knowledge Gathering I'm starting by diving deep into Google searches. I aim to build a strong foundation, particularly focusing on the NMR spectral characteristics – specifically ¹H and ¹³C NMR – alongside chr...
Author: BenchChem Technical Support Team. Date: February 2026
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